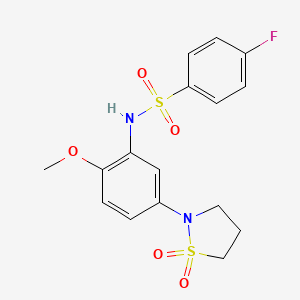
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H17FN2O5S2 and its molecular weight is 400.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity based on various research findings, including synthesis methods, mechanisms of action, and specific case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C₁₈H₁₈FN₃O₄S
- Molecular Weight : 393.42 g/mol
- Key Functional Groups : Dioxidoisothiazolidin moiety, methoxyphenyl group, and sulfonamide functionality.
Synthesis Methods
The synthesis of this compound typically involves multiple organic reactions. A common route includes:
- Formation of the Isothiazolidinyl Moiety : This can be achieved through the reaction of a thiol with an appropriate amine under oxidative conditions.
- Amide Bond Formation : The coupling of the methoxy-substituted benzene ring with the isothiazolidinyl moiety is performed using coupling agents like EDCI or DCC.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated the compound's ability to inhibit cell proliferation effectively. The IC50 values varied across different assays, indicating its potency against cancer cells while showing moderate toxicity towards normal lung fibroblast cells (MRC-5) .
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results suggest that while the compound is effective against cancer cells, further optimization is necessary to reduce cytotoxicity to normal cells.
Antimicrobial Activity
In addition to its antitumor properties, preliminary studies have also suggested that this compound may possess antimicrobial activity. It has been noted that compounds with similar structural features often show effectiveness against various bacterial strains, although specific data for this compound remains limited .
The mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The dioxidoisothiazolidin moiety may interact with key enzymes involved in tumor progression or microbial growth.
- DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of DNA, leading to inhibition of replication and transcription processes .
Case Studies and Research Findings
Several studies have highlighted the biological potential of related compounds featuring similar functional groups:
- Study on Benzimidazole Derivatives : Research indicated that derivatives containing sulfonamide groups demonstrated promising antitumor activity across various cancer cell lines, reinforcing the potential of sulfonamide-containing compounds in cancer therapy .
- Antimicrobial Screening : Compounds structurally related to this compound were screened for antimicrobial properties against several pathogens, showing varying degrees of effectiveness .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S2/c1-24-16-8-5-13(19-9-2-10-25(19,20)21)11-15(16)18-26(22,23)14-6-3-12(17)4-7-14/h3-8,11,18H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNNOMISGYHFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














